molecular formula C15H12BrN3O2 B11805286 4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11805286
M. Wt: 346.18 g/mol
InChI Key: YJNNENXQJHEMOV-UHFFFAOYSA-N
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Description

4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
  • 4-(3-(2-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
  • 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Uniqueness

4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

4-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H12BrN3O2/c1-21-13-8-9(6-7-12(13)20)14-17-15(19-18-14)10-4-2-3-5-11(10)16/h2-8,20H,1H3,(H,17,18,19)

InChI Key

YJNNENXQJHEMOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3Br)O

Origin of Product

United States

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